Molecular Weight and Lipophilicity Differentiation vs. JNJ-5207852 (TRPV1 Inhibitor)
The target compound has a molecular weight of 329.44 g/mol and a computed XLogP3 of 2.0, whereas the structurally related TRPV1 inhibitor JNJ-5207852 (N-[2-(2,3-difluorophenyl)ethyl]-4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide) has a higher molecular weight of 351.4 g/mol and bears two electronegative fluorine substituents that increase polarity and metabolic susceptibility [1]. The absence of fluorine atoms in the target compound results in a lower molecular weight and reduced hydrogen bond acceptor count (2 vs. 3 for JNJ-5207852), which may translate into divergent blood-brain barrier penetration and CYP450 metabolic profiles [1].
| Evidence Dimension | Molecular weight and lipophilicity |
|---|---|
| Target Compound Data | MW = 329.44 g/mol; XLogP3 = 2.0; HBA = 2; HBD = 1 |
| Comparator Or Baseline | JNJ-5207852: MW = 351.4 g/mol; HBA = 3; contains two aryl fluorine atoms |
| Quantified Difference | ΔMW = −21.96 g/mol; ΔHBA = −1; fluorine count: 0 vs. 2 |
| Conditions | Computed physicochemical properties from PubChem and vendor datasheets |
Why This Matters
Lower molecular weight and reduced HBA count favor CNS penetration according to CNS MPO scoring rules, making the target compound a more attractive starting point for CNS-targeted libraries than the fluorinated JNJ-5207852 scaffold.
- [1] PubChem. Compound Summary for CID 71782908: 4-(2-oxopyrrolidin-1-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide. National Center for Biotechnology Information. Accessed 2026-04-29. View Source
